3beta-Hydroxy-delta5-cholenic acid

Catalog No.
S571146
CAS No.
5255-17-4
M.F
C24H38O3
M. Wt
374.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3beta-Hydroxy-delta5-cholenic acid

CAS Number

5255-17-4

Product Name

3beta-Hydroxy-delta5-cholenic acid

IUPAC Name

(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Molecular Formula

C24H38O3

Molecular Weight

374.6 g/mol

InChI

InChI=1S/C24H38O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h5,15,17-21,25H,4,6-14H2,1-3H3,(H,26,27)/t15-,17+,18+,19-,20+,21+,23+,24-/m1/s1

InChI Key

HIAJCGFYHIANNA-QIZZZRFXSA-N

SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Synonyms

3β-Hydroxychol-5-en-24-oic Acid; 3β-Hydroxychol-5-enic Acid; 3β-Hydroxy-5-cholenic Acid; 3β-Hydroxy-Δ5-cholenic Acid; 3β-Hydroxychol-5-en-24-ic Acid; 3β-Hydroxychol-5-enoic Acid; 3β-Hydroxycholenoic Acid; Cholenic Acid; ZINC 04831336; Δ5-3β-Hydroxych

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C

Identification and Classification:

3b-Hydroxy-5-cholenoic acid (3b-HCA) is a naturally occurring monohydroxy bile acid. Bile acids are a class of steroid acids found primarily in the bile of mammals []. They play a crucial role in digestion and cholesterol metabolism []. 3b-HCA is classified as a monohydroxy bile acid because it has only one hydroxyl group (OH) in its molecular structure [].

Biosynthesis and Metabolism:

3b-HCA is a minor bile acid, synthesized in the liver from cholesterol through a series of enzymatic reactions []. It is further metabolized in the intestine and liver through a process called the enterohepatic circulation [].

Research Applications:

b-HCA has been studied in various scientific research areas, including:

  • Bile acid metabolism: Researchers are investigating the role of 3b-HCA in bile acid biosynthesis and metabolism, aiming to understand how it contributes to overall bile acid homeostasis [].
  • Liver diseases: Studies are exploring the potential association of 3b-HCA levels with certain liver diseases, such as cholestasis (bile flow obstruction) [].
  • Neonatal cholestasis: Research is ongoing to understand the presence of 3b-HCA in some infants with neonatal cholestasis, a condition affecting bile flow in newborns [].

3beta-Hydroxy-delta5-cholenic acid, also known as cholenic acid or cholenate, is a monohydroxy bile acid characterized by its complex steroid structure. Its chemical formula is C24H38O3, and it is classified within the group of bile acids, alcohols, and their derivatives. This compound plays a significant role in lipid metabolism and is present in various biological fluids from fetal development onward .

  • Cholesterol regulation: Studies suggest 3β-HCA might influence cholesterol metabolism by affecting bile acid synthesis pathways [].
  • Bile acid signaling: Bile acids like 3β-HCA can activate receptors in the gut, potentially affecting glucose and fat metabolism [].
  • Information on the safety profile of 3β-HCA is limited. As a bile acid derivative, it's advisable to handle it with caution, avoiding ingestion or contact with skin and eyes.
Typical of bile acids. These include:

  • Hydroxylation: The presence of hydroxyl groups allows for further modifications, such as esterification or oxidation.
  • Conjugation: It can conjugate with amino acids like glycine or taurine, forming bile salts which are crucial for fat digestion.
  • Dehydroxylation: Under specific conditions, it may lose hydroxyl groups, affecting its solubility and biological function .

This compound exhibits various biological activities:

  • Lipid Regulation: It plays a critical role in cholesterol metabolism and lipid homeostasis.
  • Cell Signaling: It may influence cellular signaling pathways related to metabolism and inflammation.
  • Potential Anticancer Properties: Some studies suggest associations between levels of 3beta-hydroxy-delta5-cholenic acid and cancer risk, indicating a potential role in cancer biology .

Synthesis of 3beta-Hydroxy-delta5-cholenic acid can be achieved through several methods:

  • Natural Extraction: It can be isolated from biological sources, particularly bile.
  • Chemical Synthesis: Synthetic routes involve the modification of cholesterol or other sterols through oxidation and hydroxylation reactions.
  • Biotechnological Approaches: Enzymatic methods using specific microorganisms can yield this compound from cholesterol .

3beta-Hydroxy-delta5-cholenic acid has several applications:

  • Pharmaceuticals: Used in research related to lipid disorders and metabolic diseases.
  • Nutraceuticals: Investigated for its potential health benefits in dietary supplements aimed at improving lipid profiles.
  • Biomarker Research: Its levels are studied as potential biomarkers for various diseases, including cancer .

Research has shown that 3beta-Hydroxy-delta5-cholenic acid interacts with various biological systems:

Similar Compounds

Several compounds exhibit structural similarities to 3beta-Hydroxy-delta5-cholenic acid. Here are some notable examples:

Compound NameChemical FormulaUnique Features
Cholic AcidC24H40O5Trihydroxy bile acid with stronger emulsifying properties.
Chenodeoxycholic AcidC24H40O4Bile acid involved in fat absorption; has a different hydroxyl arrangement.
Deoxycholic AcidC24H40O3Secondary bile acid formed by bacterial action; has distinct physiological roles.

Uniqueness of 3beta-Hydroxy-delta5-cholenic Acid:
Compared to these similar compounds, 3beta-Hydroxy-delta5-cholenic acid is unique due to its specific hydroxylation pattern and its established presence from fetal life, indicating a distinct physiological role in early human development .

3β-Hydroxy-Δ5-cholenic acid belongs to the class of organic compounds known as monohydroxy bile acids, characterized by a single hydroxyl group. Bile acids are steroid acids that facilitate fat absorption and cholesterol excretion in mammals. This compound represents an important intermediate in the alternative (acidic) pathway of bile acid synthesis, which accounts for approximately 10% of bile acid production under normal physiological conditions in humans.

Role in the Acidic Pathway of Bile Acid Synthesis

The acidic pathway of bile acid synthesis is initiated by mitochondrial sterol 27-hydroxylase (CYP27A1), which catalyzes the hydroxylation of cholesterol at C27 to form 27-hydroxycholesterol (27-OHC) and cholestenoic acid. This represents a fundamentally different approach to bile acid synthesis compared to the classical (neutral) pathway, which begins with 7α-hydroxylation by cholesterol 7α-hydroxylase (CYP7A1).

CYP27A1 contributes significantly to total bile acid synthesis by catalyzing sterol side chain oxidation, after which cleavage of a three-carbon unit in the peroxisomes leads to formation of a C24 bile acid. In this pathway, 3β-Hydroxy-Δ5-cholenic acid emerges as a critical intermediate metabolite with its own unique biological properties.

The position of 3β-Hydroxy-Δ5-cholenic acid in the bile acid synthetic pathway is illustrated in Table 1.

Table 1: Key Steps in the Acidic Pathway of Bile Acid Synthesis

StepSubstrateEnzymeProductPathway Stage
1CholesterolCYP27A1 (Sterol 27-hydroxylase)27-HydroxycholesterolInitiation
227-HydroxycholesterolCYP7B1 (Oxysterol 7α-hydroxylase)7α,27-DihydroxycholesterolSide-chain modification
3Intermediate metabolitesMultiple enzymes3β-Hydroxy-Δ5-cholenic acidIntermediate formation
43β-Hydroxy-Δ5-cholenic acidCYP7B13β,7α-Dihydroxy-5-cholenoic acidRing modification
5Subsequent metabolitesMultiple enzymesChenodeoxycholic acid (CDCA)Final product

Unlike the classical pathway which predominantly produces cholic acid (CA), the acidic pathway primarily leads to the formation of chenodeoxycholic acid (CDCA). This metabolic distinction has important implications for the composition of the bile acid pool and subsequent signaling effects.

Enzymatic Conversion to Chenodeoxycholic Acid via 7α-Hydroxylation

The conversion of 3β-Hydroxy-Δ5-cholenic acid to chenodeoxycholic acid involves a series of enzymatic reactions. The first critical step is 7α-hydroxylation catalyzed by oxysterol 7α-hydroxylase (CYP7B1), which adds a hydroxyl group at the 7α position to form 3β,7α-dihydroxy-5-cholenoic acid.

Research has demonstrated this conversion pathway in rat brain tissue, where 3β-Hydroxy-Δ5-cholenic acid is transformed to 3β,7α-dihydroxy-5-cholenoic acid by microsomal enzymes. Subsequently, 7α-hydroxy-3-oxo-4-cholenoic acid is produced from 3β,7α-dihydroxy-5-cholenoic acid by microsomal enzymes, and this Δ4-3-oxo acid is finally converted to CDCA by cytosolic enzymes.

This synthetic pathway for CDCA may relate to the function of 24S-hydroxycholesterol, which plays an important role in cholesterol homeostasis in the body. The physical and chemical properties of 3β-Hydroxy-Δ5-cholenic acid are summarized in Table 2.

Table 2: Physical and Chemical Properties of 3β-Hydroxy-Δ5-Cholenic Acid

PropertyValueReference
Chemical FormulaC₂₄H₃₈O₃
Molecular Weight374.557 g/mol
CAS Number5255-17-4
Melting Point232°C
Boiling Point522.8°C at 760 mmHg
Density1.11 g/cm³
AppearanceWhite to pale yellow solid
SolubilitySlightly soluble in dioxane, DMF, DMSO
Optical Rotation-39.5° (C=1, Dioxane)

The enzymatic reactions involved in 3β-Hydroxy-Δ5-cholenic acid metabolism highlight the complexity of bile acid biosynthesis and the specific roles of various cytochrome P450 enzymes in this process.

Interplay Between Neutral and Acidic Bile Acid Synthesis Pathways

The classical (neutral) and alternative (acidic) pathways of bile acid synthesis operate in parallel but are subject to different regulatory mechanisms. Understanding the interplay between these pathways is crucial for comprehending the overall regulation of bile acid homeostasis.

In the classical pathway, CYP7A1 acts as the rate-limiting enzyme, catalyzing the addition of a hydroxyl group at the 7α position of cholesterol. This pathway is tightly regulated through feedback inhibition by bile acids, primarily through the action of the farnesoid X receptor (FXR).

When primary bile acids activate FXR in the liver, they induce the expression of small heterodimer partner (SHP), which represses the transcription of CYP7A1 and CYP8B1 genes. Additionally, in the intestine, bile acids activate FXR to induce fibroblast growth factor 15 (FGF15, or its human ortholog FGF19), which circulates to the liver and inhibits CYP7A1 gene transcription via the FGFR4/Klotho signaling pathway.

In contrast, the acidic pathway initiated by CYP27A1 is less affected by these feedback mechanisms, allowing for continued bile acid synthesis even when the classical pathway is suppressed. This provides a complementary system that ensures bile acid production can be maintained under various physiological conditions.

Table 3: Comparison of Classical and Acidic Pathways of Bile Acid Synthesis

FeatureClassical (Neutral) PathwayAcidic (Alternative) Pathway
Initiating EnzymeCYP7A1 (Cholesterol 7α-hydroxylase)CYP27A1 (Sterol 27-hydroxylase)
First Step7α-hydroxylation of cholesterolSide-chain oxidation of cholesterol
Rate-Limiting StepCYP7A1 activityCYP27A1 activity
Major ProductCholic acid (CA)Chenodeoxycholic acid (CDCA)
Contribution to Bile Acid Pool~90% in humans~10% in humans
Key Intermediates7α-hydroxycholesterol, C427-hydroxycholesterol, 3β-Hydroxy-Δ5-cholenic acid
RegulationStrongly regulated by FXR, FGF15/19Less affected by feedback inhibition

Interestingly, the synthetic pathways can compensate for each other under certain conditions. For example, in CYP7A1 deficiency, the acidic pathway becomes more prominent, although the composition of the bile acid pool is altered, with a higher proportion of CDCA and reduced CA. Similarly, in CYP27A1 deficiency, the classical pathway can maintain bile acid synthesis, albeit with changes in the bile acid profile.

Species-Specific Variations in Metabolic Flux Regulation

The regulation of bile acid synthesis and the metabolic fate of 3β-Hydroxy-Δ5-cholenic acid exhibit significant species-specific variations, which have important implications for research using animal models and for understanding human bile acid-related disorders.

In humans, deficiency of CYP27A1 leads to cerebrotendinous xanthomatosis (CTX), a rare genetic disorder characterized by abnormal bile acid synthesis, cholestanol accumulation in tissues, and neurological symptoms. Interestingly, CYP27A1-deficient (Cyp27a1−/−) mice do not develop the same pathological features as humans with CTX.

One explanation for this species difference relates to the differential activation of nuclear receptors by bile acid intermediates. In Cyp27a1−/− mice, there is a marked increase in the activity of cytochrome P450 3A (CYP3A), which can hydroxylate bile acid intermediates, facilitating their excretion in bile and urine. This induction appears to be mediated by the pregnane X receptor (PXR), which is activated by certain bile acid precursors that accumulate in CYP27A1 deficiency.

Notably, three potentially toxic sterols that accumulate in Cyp27a1−/− mice (7α-hydroxy-4-cholesten-3-one, 5β-cholestan-3α,7α,12α-triol, and 4-cholesten-3-one) are more potent activators of mouse PXR than human PXR. This differential activation may explain why humans with CTX do not show a corresponding increase in CYP3A activity and consequently develop more severe pathology.

Table 4: Species-Specific Variations in 3β-Hydroxy-Δ5-Cholenic Acid Metabolism

FeatureHumansMiceRats
CYP27A1 DeficiencyCerebrotendinous xanthomatosis (CTX)Milder phenotype, no xanthomasNot well characterized
Major Bile AcidsCA, CDCA, DCA (4:4:2 ratio)CA, CDCA, muricholic acidsSimilar to mice
PXR Activation by Bile Acid IntermediatesLess effectiveMore potentSimilar to mice
CYP3A Induction in CYP27A1 DeficiencyLimitedSubstantialNot well characterized
Brain Metabolism of 3β-Hydroxy-Δ5-Cholenic AcidLimited dataLimited dataDemonstrated pathway to CDCA

Additionally, the composition of the bile acid pool varies between species. In humans, the major components are CA, CDCA, and deoxycholic acid (DCA) in a ratio of approximately 4:4:2. In contrast, mice rapidly convert CDCA to muricholic acids (MCAs), which have different signaling properties, acting as FXR antagonists rather than agonists.

These species-specific variations must be carefully considered when interpreting results from animal studies and extrapolating to human physiology or pathology. They also highlight the complexity of bile acid metabolism and the importance of understanding the specific pathways and regulatory mechanisms in different species.

Mitochondrial Dysfunction as a Central Mechanism

The hepatotoxic effects of 3beta-hydroxy-delta5-cholenic acid and related unsaturated monohydroxy bile acids are mediated through multiple interconnected pathways that converge on mitochondrial dysfunction. When bile acid concentrations exceed the binding capacity of cytosolic proteins, these compounds induce mitochondrial membrane permeabilization through the mitochondrial permeability transition pore, leading to cytochrome c release and subsequent apoptosis [1] [2]. Studies have demonstrated that pathophysiological concentrations of 50-250 μM of hydrophobic bile acids cause mitochondrial swelling, loss of membrane potential, and impaired electron transport chain function [3] [4].

Death Receptor-Mediated Apoptosis

Unsaturated monohydroxy bile acids facilitate hepatocyte death through activation of death receptors, particularly the Fas death receptor and tumor necrosis factor-related apoptosis-inducing ligand receptor 2 (TRAIL-R2/DR5) [5] [6]. These bile acids promote Fas receptor oligomerization through a ligand-independent mechanism involving trafficking of cytoplasmic Fas to the cell surface via a Golgi-dependent and microtubule-dependent pathway [6]. The increased density of cell surface Fas receptors promotes their aggregation, initiating death-signaling cascades at concentrations as low as 25-100 μM [5].

Endoplasmic Reticulum Stress and Inflammatory Response

The accumulation of 3beta-hydroxy-delta5-cholenic acid in hepatocytes triggers endoplasmic reticulum stress responses and inflammatory cytokine production [7] [8]. Bile acid-induced hepatocytes release pro-inflammatory chemokines including C-X-C motif chemokine ligand 2 (CXCL2), C-C motif chemokine ligand 2 (CCL2), and interleukin-8 through activation of transcription factors such as nuclear factor-κB and early growth response-1 [8] [9]. This inflammatory cascade leads to neutrophil infiltration and subsequent hepatocellular injury at concentrations ranging from 50-150 μM [10] [11].

MechanismMolecular TargetPathophysiological Concentration Range (μM)Cell Death MechanismKey Study Reference
Mitochondrial Membrane PermeabilizationMitochondrial Permeability Transition Pore50-250Apoptosis/NecrosisPalmeira & Rolo (2004)
Death Receptor ActivationFas Death Receptor, TRAIL-R2/DR525-100ApoptosisHiguchi & Gores (2003)
Endoplasmic Reticulum StressEndoplasmic Reticulum Stress Response100-500ApoptosisWoolbright & Jaeschke (2019)
Oxidative Stress GenerationMitochondrial Electron Transport Chain50-200Apoptosis/NecrosisRodrigues et al. (1998)
Membrane DisruptionCellular Phospholipid Bilayers200-1000NecrosisHofmann (1999)
Inflammatory Cytokine ReleaseNuclear Factor-κB, Early Growth Response-150-150Inflammatory Cell DeathCai & Boyer (2021)

Oxidative Stress and Membrane Damage

The hepatotoxic effects of unsaturated monohydroxy bile acids are further amplified by oxidative stress generation through disruption of mitochondrial electron transport chains [1] [12]. These compounds stimulate reactive oxygen species production, leading to lipid peroxidation and membrane damage [13]. At higher concentrations (200-1000 μM), direct membrane disruption occurs due to the detergent-like properties of hydrophobic bile acids, resulting in cellular necrosis [13] [14].

Cholestatic Injury Patterns in Experimental Animal Models

Bile Duct Ligation Models

The common bile duct ligation (cBDL) model represents the most extensively used experimental approach for studying cholestatic liver injury induced by bile acid accumulation [15] [16]. This model produces acute obstructive cholestasis characterized by periportal necrosis, bile duct proliferation, and inflammatory cell infiltration [17] [18]. Serum bile acid levels increase 10-50 fold within 24-48 hours post-ligation, with survival rates of 60-80% depending on the duration of obstruction [15] [19].

Partial bile duct ligation (pBDL) offers a milder alternative that induces focal necrosis with reduced fibrosis and higher survival rates (85-95%) [19]. This model demonstrates that serum bile acid levels and biliary pressures serve as superior predictors of hepatic necrosis formation compared to standard biochemical parameters [19]. The pBDL model exhibits 5-15 fold increases in serum bile acids while maintaining better animal welfare and allowing for longer-term studies [20] [19].

Chemical-Induced Cholestasis Models

The 3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC) model produces chronic cholestatic injury with distinctive pericholangitis and onion-skin type periductal fibrosis [18] [21]. This model is particularly valuable for studying progressive biliary injury, as it generates intraductal pigment plugs and leads to portal-portal bridging fibrosis over time [18]. DDC-induced cholestasis shows 3-10 fold increases in serum bile acids with high survival rates (90-95%), making it suitable for long-term mechanistic studies [18].

α-Naphthylisothiocyanate (ANIT) treatment produces acute cholangitis with bile duct injury and portal inflammation [22] [23]. This model demonstrates 5-20 fold increases in serum bile acids and has been extensively used to study compensatory mechanisms in cholestatic liver disease [23] [24]. The ANIT model shows survival rates of 70-85% and provides insights into drug-induced cholestatic injury mechanisms [22].

Model TypePrimary Injury PatternHistological FeaturesSerum Bile Acid ElevationSurvival Rate (%)Clinical Relevance
Common Bile Duct Ligation (cBDL)Acute Obstructive CholestasisPeriportal Necrosis, Bile Duct Proliferation10-50 fold increase60-80Biliary Atresia, Obstruction
Partial Bile Duct Ligation (pBDL)Mild Cholestatic InjuryFocal Necrosis, Reduced Fibrosis5-15 fold increase85-95Partial Biliary Obstruction
3,5-Diethoxycarbonyl-1,4-dihydrocollidine (DDC)Chronic Cholestatic InjuryPericholangitis, Onion-Skin Fibrosis3-10 fold increase90-95Primary Sclerosing Cholangitis
α-Naphthylisothiocyanate (ANIT)Acute CholangitisBile Duct Injury, Portal Inflammation5-20 fold increase70-85Drug-Induced Liver Injury
Genetic Models (Mdr2 knockout)Progressive Familial Intrahepatic CholestasisBile Duct Proliferation, Portal Fibrosis15-40 fold increaseVariableHereditary Cholestasis
Chemical-Induced ModelsDrug-Induced CholestasisHepatocellular Necrosis, CholestasisVariable (2-25 fold)VariableDrug-Induced Cholestasis

Genetic Models of Cholestasis

Genetic models, particularly the multidrug resistance gene 2 (Mdr2) knockout mouse, provide insights into progressive familial intrahepatic cholestasis [18] [21]. These models demonstrate bile duct proliferation and portal fibrosis with 15-40 fold increases in serum bile acids [18]. The Mdr2-deficient mice develop non-purulent cholangitis and biliary cirrhosis, closely mimicking human hereditary cholestatic disorders [18].

Temporal Progression of Injury

Experimental cholestatic models demonstrate time-dependent progression of injury, with initial hepatocellular damage occurring within 24-48 hours, followed by inflammatory responses at 5-7 days, and advanced fibrosis developing within 3-4 weeks [17] [16]. The progression correlates directly with the accumulation of toxic bile acids in hepatocytes and the subsequent activation of stellate cells and myofibroblasts [16] [25].

Detoxification Through Sulfation and Glucuronidation Pathways

Sulfation Pathways

Sulfation represents a critical detoxification mechanism for 3beta-hydroxy-delta5-cholenic acid, catalyzed primarily by sulfotransferase 2A1 (SULT2A1) [26] [27]. This pathway increases bile acid solubility, decreases intestinal absorption, and enhances fecal and urinary excretion [26]. Sulfated bile acids demonstrate significantly reduced toxicity compared to their unsulfated counterparts, with detoxification efficiency ranging from 70-90% [26] [27].

The sulfation process involves transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to nucleophilic groups on bile acid molecules [28] [29]. Kinetic studies demonstrate apparent Michaelis-Menten constants (Km) values of 78-190 μM for 3beta-hydroxylated bile acids, indicating high-affinity binding [30] [27]. During cholestatic conditions, sulfation activity increases 5-10 fold, representing a compensatory mechanism to maintain bile acid homeostasis [31] [26].

Glucuronidation Mechanisms

Glucuronidation of bile acids occurs through UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A3 and UGT2B7 [32] [33]. These enzymes catalyze the conjugation of glucuronic acid to carboxyl and hydroxyl groups on bile acid molecules, producing more water-soluble metabolites [32] [34]. The glucuronidation process shows Km values of 66-190 μM and demonstrates detoxification efficiency of 50-80% [35] [32].

Human hepatic and renal microsomes exhibit substantial glucuronidation activity toward bile acids, with liver showing approximately twice the activity of kidney and three times that of duodenal mucosa [32] [34]. Bile acids with 6α-hydroxyl groups undergo particularly efficient glucuronidation, forming three types of conjugates: 3-O-glucuronides, 6-O-glucuronides, and carboxyl-linked acyl glucuronides [36] [35].

Combined Conjugation Strategies

The combination of sulfation and glucuronidation pathways provides enhanced detoxification capacity, achieving 85-95% efficiency for bile acid clearance [33] [37]. During cholestatic conditions, this combined conjugation system undergoes 3-8 fold upregulation, representing a critical adaptive response [33]. Studies demonstrate that more than 90% of toxic 3beta-hydroxy-delta5-cholenic acid becomes sulfated or glucuronidated during cholestatic episodes [31].

Detoxification PathwayPrimary EnzymeSubstrate SpecificityKinetic Parameters (Km μM)Detoxification Efficiency (%)Pathophysiological Upregulation
SulfationSulfotransferase 2A1 (SULT2A1)3β-Hydroxylated bile acids78-19070-905-10 fold in cholestasis
GlucuronidationUDP-Glucuronosyltransferase (UGT1A3, UGT2B7)Carboxyl and hydroxyl groups66-19050-802-5 fold in cholestasis
Combined ConjugationSULT2A1 + UGT enzymesMultiple functional groupsVariable85-953-8 fold in cholestasis
Renal ExcretionOrganic Anion TransportersSulfated and glucuronidated formsNot applicable60-8510-100 fold in cholestasis
Biliary ExcretionBile Salt Export Pump (BSEP)Conjugated bile acids10-5040-70Downregulated in cholestasis
Fecal EliminationIntestinal MicrobiotaUnconjugated bile acidsNot applicable20-40Variable

Renal and Biliary Excretion

The detoxification of conjugated bile acids involves enhanced renal excretion through organic anion transporters, which show 10-100 fold upregulation during cholestatic conditions [38] [27]. In healthy individuals, less than 2% of serum bile acids are sulfated, whereas in cholestatic patients, 25-80% of urinary bile acids exist in sulfated form [38]. This dramatic shift represents a compensatory excretion route when biliary elimination becomes impaired [26] [27].

Regulation of Detoxification Pathways

Physical Description

Solid

XLogP3

5.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

374.28209507 g/mol

Monoisotopic Mass

374.28209507 g/mol

Heavy Atom Count

27

UNII

EVD67Y26MR

Other CAS

5255-17-4

Wikipedia

3b-Hydroxy-5-cholenoic acid

Use Classification

Lipids -> Sterol Lipids [ST] -> Bile acids and derivatives [ST04] -> C24 bile acids, alcohols, and derivatives [ST0401]

Dates

Last modified: 08-15-2023

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